molecular formula C5H6O3 B12446820 4-Hydroxy-2-methylfuran-3(2H)-one CAS No. 91224-52-1

4-Hydroxy-2-methylfuran-3(2H)-one

Cat. No.: B12446820
CAS No.: 91224-52-1
M. Wt: 114.10 g/mol
InChI Key: CFSQWBZBSNEGCJ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylfuran-3(2H)-one is an organic compound with the molecular formula C5H6O3. It is a furan derivative, characterized by a furan ring substituted with a hydroxyl group and a methyl group. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylfuran-3(2H)-one can be achieved through various methods. One common approach involves the cyclization of 4-hydroxy-2-methylbut-2-en-1-al in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes. Microbial fermentation using specific strains of bacteria or yeast can produce this compound in significant quantities. The fermentation process is followed by extraction and purification steps to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylfuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: 4-Oxo-2-methylfuran-3(2H)-one or 4-carboxy-2-methylfuran-3(2H)-one.

    Reduction: Tetrahydro-4-hydroxy-2-methylfuran.

    Substitution: 4-Halo-2-methylfuran-3(2H)-one derivatives.

Scientific Research Applications

4-Hydroxy-2-methylfuran-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma, often described as caramel-like or fruity.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylfuran-3(2H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

4-Hydroxy-2-methylfuran-3(2H)-one can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pleasant aroma and potential therapeutic properties make it a valuable compound in various fields of research and industry.

Properties

CAS No.

91224-52-1

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

4-hydroxy-2-methylfuran-3-one

InChI

InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h2-3,6H,1H3

InChI Key

CFSQWBZBSNEGCJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(=CO1)O

Origin of Product

United States

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